lithium;1,2,2-trifluoroethenoxybenzene
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Overview
Description
Lithium;1,2,2-trifluoroethenoxybenzene is a chemical compound with the molecular formula C₈H₄F₃LiO. It is known for its unique structure, which includes a trifluoroethenoxy group attached to a benzene ring, with lithium as a counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,2,2-trifluoroethenoxybenzene typically involves the reaction of 1,2,2-trifluoroethenol with a suitable benzene derivative in the presence of a lithium base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the trifluoroethenoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems can also enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Lithium;1,2,2-trifluoroethenoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the trifluoroethenoxy group to a trifluoroethyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of trifluoroacetophenone or trifluorobenzaldehyde.
Reduction: Formation of 1,2,2-trifluoroethylbenzene.
Substitution: Formation of nitrobenzene or bromobenzene derivatives.
Scientific Research Applications
Lithium;1,2,2-trifluoroethenoxybenzene has several scientific research applications:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as non-flammable liquid electrolytes for lithium-ion batteries .
Mechanism of Action
The mechanism of action of lithium;1,2,2-trifluoroethenoxybenzene involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. For example, it can interact with glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which are involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI): Used as an electrolyte in lithium-ion batteries.
Lithium hexafluorophosphate (LiPF₆): Commonly used in lithium-ion battery electrolytes.
Lithium difluoro(oxalato)borate (LiDFOB): Known for its high stability and use in battery applications
Uniqueness
Lithium;1,2,2-trifluoroethenoxybenzene is unique due to its trifluoroethenoxy group, which imparts distinct chemical properties, such as high electronegativity and stability. This makes it particularly useful in applications requiring robust and stable compounds, such as in advanced battery technologies .
Properties
CAS No. |
202132-56-7 |
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Molecular Formula |
C8H4F3LiO |
Molecular Weight |
180.1 g/mol |
IUPAC Name |
lithium;1,2,2-trifluoroethenoxybenzene |
InChI |
InChI=1S/C8H4F3O.Li/c9-7(10)8(11)12-6-4-2-1-3-5-6;/h2-5H;/q-1;+1 |
InChI Key |
PSQNAXMDBIZYSC-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC(=CC=[C-]1)OC(=C(F)F)F |
Origin of Product |
United States |
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